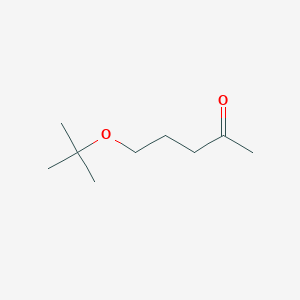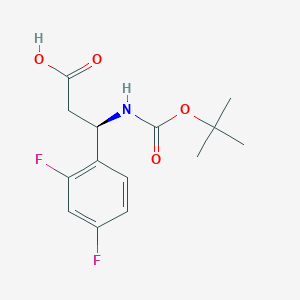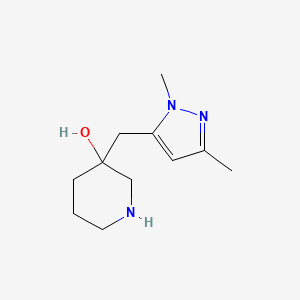![molecular formula C14H13BO3 B13536628 4-(Benzyloxy)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13536628.png)
4-(Benzyloxy)benzo[c][1,2]oxaborol-1(3H)-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzyloxy)-1,3-dihydro-2,1-benzoxaborol-1-ol is an organic compound that belongs to the class of benzoxaboroles Benzoxaboroles are known for their unique structural features, which include a boron atom integrated into a heterocyclic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the reaction of a benzyloxy-substituted phenol with a boronic acid or boronic ester under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzyloxy)-1,3-dihydro-2,1-benzoxaborol-1-ol can undergo various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the boron-containing ring to different functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Reduced boron-containing compounds.
Substitution: Nitro-substituted benzoxaboroles.
Aplicaciones Científicas De Investigación
4-(Benzyloxy)-1,3-dihydro-2,1-benzoxaborol-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the boron atom, which can interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, including antifungal and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(Benzyloxy)-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, leading to inhibition of enzyme activity. This interaction can affect various molecular pathways, making it a valuable compound in drug discovery and development .
Comparación Con Compuestos Similares
Similar Compounds
4-Benzyloxy-1-butanol: A compound with a similar benzyloxy group but different functional groups.
Monobenzone: A depigmenting agent with a benzyloxy group, used in the treatment of vitiligo.
Uniqueness
4-(Benzyloxy)-1,3-dihydro-2,1-benzoxaborol-1-ol is unique due to the presence of the boron atom in its structure, which imparts distinct chemical and biological properties. This makes it a versatile compound with applications in various fields, setting it apart from other benzyloxy-containing compounds.
Propiedades
Fórmula molecular |
C14H13BO3 |
|---|---|
Peso molecular |
240.06 g/mol |
Nombre IUPAC |
1-hydroxy-4-phenylmethoxy-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C14H13BO3/c16-15-13-7-4-8-14(12(13)10-18-15)17-9-11-5-2-1-3-6-11/h1-8,16H,9-10H2 |
Clave InChI |
JTECIQPWBALENV-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=C(CO1)C(=CC=C2)OCC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


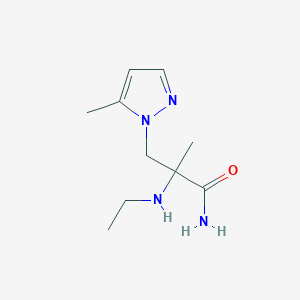


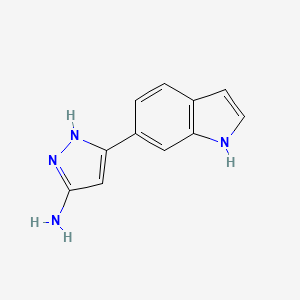



![tert-butylN-[2-methyl-4-(methylamino)butan-2-yl]carbamatehydrochloride](/img/structure/B13536601.png)

